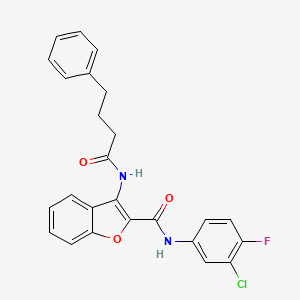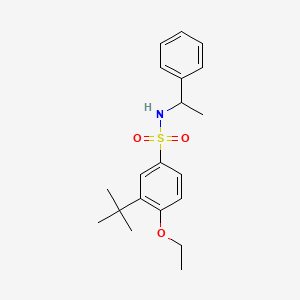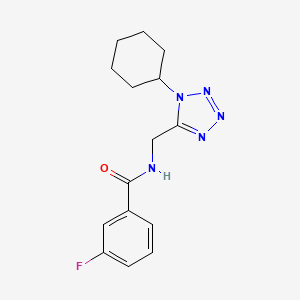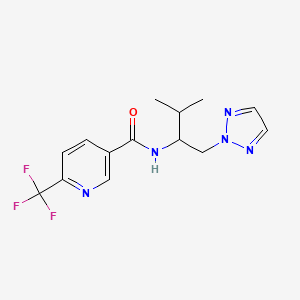![molecular formula C11H12N4OS B2737451 2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole CAS No. 2034249-36-8](/img/structure/B2737451.png)
2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole: is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a Mannich reaction or by cyclization of appropriate precursors.
Thiophene Ring Introduction: The thiophene ring can be introduced through a Paal-Knorr synthesis or by using thiophene derivatives in coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially forming alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or organometallic reagents under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, organometallic complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its triazole ring.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing therapeutic agents for various diseases.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of 2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyrrolidine and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(1H-1,2,3-triazol-4-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone
- (3-(1H-1,2,3-triazol-5-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(furan-3-yl)methanone
Uniqueness
The unique combination of the triazole, pyrrolidine, and thiophene rings in 2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole provides it with distinct chemical and biological properties. The specific arrangement of these rings allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
thiophen-3-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(9-2-6-17-8-9)14-5-1-10(7-14)15-12-3-4-13-15/h2-4,6,8,10H,1,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRXQHAEXAQZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2737368.png)



![Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate](/img/structure/B2737375.png)

![N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737377.png)

![1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2737381.png)
![7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2737382.png)
![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)

![Ethyl 4-((4-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2737385.png)

